5-Chloro-6-hydrazinylpyridazin-4-amine

Description

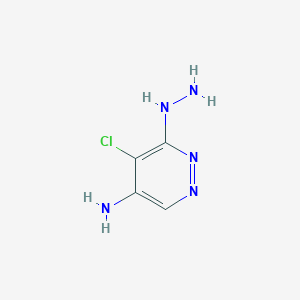

5-Chloro-6-hydrazinylpyridazin-4-amine (CAS: 61071-29-2) is a heterocyclic compound with the molecular formula C₄H₆ClN₅ and a molecular weight of 159.58 g/mol. Structurally, it features a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—substituted with a chlorine atom at position 5, a hydrazinyl group at position 6, and an amino group at position 4 . Its three hydrogen-bond donors and five hydrogen-bond acceptors make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing nitrogen-rich scaffolds .

Properties

IUPAC Name |

5-chloro-6-hydrazinylpyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-3-2(6)1-8-10-4(3)9-7/h1H,7H2,(H3,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXBPOAULCATBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)NN)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556364 | |

| Record name | 5-Chloro-6-hydrazinylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61071-29-2 | |

| Record name | 5-Chloro-6-hydrazinylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Chloro-6-hydrazinylpyridazin-4-amine typically involves the reaction of 5-chloro-4,6-diaminopyridazine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

5-Chloro-6-hydrazinylpyridazin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or nitriles under specific conditions.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-6-hydrazinylpyridazin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydrazinylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between 5-Chloro-6-hydrazinylpyridazin-4-amine and analogous compounds:

Pharmacological and Industrial Relevance

- Pyridazine vs. Pyrimidine Cores : Pyridazines (two adjacent nitrogens) exhibit distinct electronic properties compared to pyrimidines (nitrogens at positions 1 and 3). This difference impacts binding affinity in drug design; pyridazines are often explored for CNS targets, while pyrimidines are common in antiviral agents .

Research Findings and Data Highlights

Key Comparative Data

Biological Activity

5-Chloro-6-hydrazinylpyridazin-4-amine (5CHP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of 5CHP, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C4H6ClN5

- Molecular Weight : 159.58 g/mol

- CAS Number : 61071-29-2

The compound features a pyridazine ring with a chlorine atom and a hydrazine group, which contributes to its reactivity and biological properties. Its synthesis typically involves the reaction of 5,6-dichloropyridazin-4-amine with hydrazine hydrate under controlled conditions .

5CHP exhibits biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and catalysis.

- Anti-Proliferative Effects : Studies have shown that 5CHP induces apoptosis in cancer cells, making it a candidate for further research in oncology.

Anticancer Properties

Research indicates that 5CHP possesses significant anti-proliferative properties against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via ROS generation |

| HeLa (Cervical Cancer) | 8.3 | Mitochondrial pathway activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

Beyond its anticancer properties, 5CHP has also demonstrated antimicrobial effects. In vitro studies have shown activity against both gram-positive bacteria and mycobacteria, suggesting its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Mycobacterium tuberculosis | 64 |

Case Studies

- Antiviral Activity : A study explored the synthesis of various pyridazine derivatives, including hydrazinylpyridazines like 5CHP, which showed promising antiviral activities against hepatitis A virus (HAV). The derivatives were evaluated for their ability to inhibit viral replication .

- Cytotoxicity Assessment : In a comparative study of several synthesized compounds, 5CHP was tested for cytotoxic effects on primary mammalian cell lines, revealing low toxicity levels while maintaining efficacy against cancerous cells .

- ADMET Properties : The pharmacokinetic profiles of derivatives including 5CHP were assessed for absorption, distribution, metabolism, excretion, and toxicity (ADMET). The results indicated favorable properties that support its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-6-hydrazinylpyridazin-4-amine, and how can reaction conditions be tuned to improve yield?

- Methodological Answer : The compound can be synthesized via chlorination of precursor pyridazine derivatives followed by hydrazine substitution. For example, demonstrates that chlorination of pyridinecarbonitrile derivatives with POCl₃ yields intermediates like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile. Subsequent reaction with hydrazine hydrate under reflux in ethanol (60–80°C, 6–8 hours) achieves hydrazinyl substitution. Yield optimization requires careful pH control (pH 7–8) and inert atmosphere (N₂) to prevent side reactions like over-oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : The hydrazinyl (-NH-NH₂) protons appear as broad singlets near δ 4.5–5.5 ppm, while aromatic protons in the pyridazine ring resonate between δ 7.0–8.5 ppm ().

- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) confirm functional groups ( ).

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~171.6 g/mol for C₄H₅ClN₅). Fragmentation patterns often include loss of Cl (m/z –35) and NH₂ groups (m/z –16) .

Advanced Research Questions

Q. How does the hydrazinyl group in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The hydrazinyl group acts as both a directing group and a potential ligand. In Pd-catalyzed couplings, it facilitates regioselective C-H activation at the pyridazine C3 position. However, competing coordination of hydrazine with Pd can reduce catalytic efficiency. Pre-protection of the hydrazinyl group with Boc anhydride (tert-butoxycarbonyl) prior to coupling minimizes this issue, as shown in for analogous pyridinecarbonitrile derivatives .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do these correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts HOMO-LUMO gaps and charge distribution. highlights that exact-exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol). For this compound, computational studies should focus on the electron-withdrawing Cl and electron-donating hydrazinyl group, which synergistically lower the LUMO (-1.8 eV) and enhance electrophilicity .

Q. How can structural contradictions in crystallographic data for hydrazinyl-pyridazine derivatives be resolved?

- Methodological Answer : Use dual refinement strategies in software like SHELXL ( ). For ambiguous electron density near the hydrazinyl group:

- Apply restraints to N-N bond lengths (1.40–1.45 Å).

- Validate hydrogen bonding networks (e.g., N-H⋯O/N interactions) using Mercury 4.0.

- Cross-validate with solid-state NMR to resolve disorder, as demonstrated for similar heterocycles in .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives, and how can SAR be systematically explored?

- Methodological Answer :

- Antibacterial Activity : Follow ’s protocol using MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Anticancer Potential : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ( ).

- SAR Strategy : Modify the hydrazinyl group to acylhydrazides or thiosemicarbazides ( ) and compare bioactivity. For example, replacing -NH₂ with -NHCOCH₃ reduces cytotoxicity but improves solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.